molecular formula C18H15ClN2O4 B2488574 N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide CAS No. 887892-12-8

N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2488574
CAS No.: 887892-12-8
M. Wt: 358.78
InChI Key: WEOGGIUYUXWGIU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions, often using reagents like carbodiimides.

    Substitution Reactions: The 4-chlorophenyl and 2-methoxyacetamido groups can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

    Reduction: Reduction reactions could potentially modify the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-arylbenzofurans, which have similar core structures.

    Carboxamide Derivatives: Compounds with similar amide functionalities.

Uniqueness

N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other benzofuran or carboxamide derivatives.

Biological Activity

N-(4-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16ClN2O3
  • Molecular Weight : 320.76 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2OC

The compound features a benzofuran core, which is known for its diverse biological properties. The presence of a chlorophenyl group and a methoxyacetamido substituent enhances its potential interactions with biological targets.

Research indicates that this compound may exert its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying chromatin structure, and their inhibition has been linked to anti-cancer properties.

Biological Activity

  • Antiviral Activity :
    • A study highlighted the compound's efficacy against Hepatitis B Virus (HBV), suggesting it could serve as a potential anti-HBV agent. The mechanism involves interference with viral replication processes, which could be attributed to its structural analogies with other known antiviral agents .
  • Anticancer Properties :
    • In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism likely involves the activation of pro-apoptotic pathways and the inhibition of cell proliferation through HDAC inhibition .
  • Anti-inflammatory Effects :
    • Preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory mediators in cellular models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HBV replication
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine production

Case Study: Antiviral Efficacy Against HBV

In a controlled laboratory setting, this compound was tested against HBV-infected HepG2 cells. The results showed a significant reduction in viral load compared to untreated controls. The compound's ability to inhibit viral replication was confirmed through quantitative PCR assays, indicating its potential as a therapeutic agent for HBV infections.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-24-10-15(22)21-16-13-4-2-3-5-14(13)25-17(16)18(23)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOGGIUYUXWGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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